Product packaging for 4-Cyano-L-Phenylalanine(Cat. No.:CAS No. 167479-78-9)

4-Cyano-L-Phenylalanine

货号: B613264
CAS 编号: 167479-78-9
分子量: 190.2
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Chemical Synthesis Pathways for 4-Cyano-L-Phenylalanine and its Derivatives

The accessibility of this compound through chemical synthesis is fundamental to its application. Efficient synthetic routes that produce the desired L-enantiomer in high purity are critical for its use as a building block in peptide chemistry.

The key steps in this optimized synthesis are:

Alkylation: The synthesis begins with the alkylation of N-(diphenylmethylene)glycine tert-butyl ester with 4-bromomethyl benzonitrile. This reaction is conducted in a biphasic system of toluene (B28343) and aqueous potassium hydroxide, using a chiral phase-transfer catalyst, (R)-Marvoka catalyst, to ensure the formation of the desired L-enantiomer precursor. nih.gov

Deprotection: The resulting product, 4-Cyano-N-(diphenylmethylene)-L-phenylalanine tert-butyl ester, is then deprotected. nih.gov This is achieved by treating the crude product with a 1:1 mixture of trifluoroacetic acid and dichloromethane. nih.gov This step removes both the N-terminal diphenylmethylene and C-terminal tert-butyl protecting groups, yielding this compound hydrochloride as a pure white solid after a simple workup. nih.gov

This streamlined, scalable, and operationally simple synthesis has significantly improved the accessibility of pCNPhe for research applications. nih.gov

This compound can be readily incorporated into specific positions within a peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS). nih.govresearchgate.net This technique allows for the stepwise assembly of a peptide chain on a solid resin support. For incorporation, this compound must be appropriately protected, typically with an N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group. chemimpex.comsigmaaldrich.com

The process involves:

Resin Preparation: The synthesis starts with a resin, such as H-Rink Amide-ChemMatrix, which is prepared for peptide assembly. rsc.org

Coupling: The Fmoc-protected this compound is activated using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIEA (N,N-Diisopropylethylamine). rsc.org This activated amino acid is then coupled to the free amine on the growing peptide chain.

Deprotection: The Fmoc group is removed from the newly added amino acid using a mild base, typically a solution of piperidine (B6355638) in DMF (dimethylformamide), to expose a new N-terminal amine for the next coupling cycle.

Cleavage: Once the peptide is fully synthesized, it is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, often containing trifluoroacetic acid (TFA). rsc.org

This methodology has been successfully used to incorporate pCNF into various peptides to study their structure and dynamics, including the human islet amyloid polypeptide and the amyloid β (16-22) peptide. researchgate.net

To be used as a building block in peptide synthesis, the reactive amino and carboxyl groups of this compound must be temporarily blocked with protecting groups. This prevents unwanted side reactions during peptide chain elongation. The two most common N-terminal protecting groups used are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). chemimpex.comchemimpex.com

Boc-4-Cyano-L-phenylalanine: This derivative is used in Boc-based SPPS. chemimpex.com The Boc group is stable under basic and nucleophilic conditions but is readily removed by moderate acids like trifluoroacetic acid (TFA). chemimpex.com Boc-Phe(4-CN)-OH is a key intermediate for synthesizing peptides where the cyano group can enhance biological activity or serve as a spectroscopic probe. chemimpex.compeptide.com

Fmoc-4-Cyano-L-phenylalanine: This is the derivative of choice for the more common Fmoc-based SPPS. chemimpex.comsigmaaldrich.com The Fmoc group is stable to acid but is cleaved by a mild base, such as piperidine. This orthogonality allows for the use of acid-labile side-chain protecting groups, which can be removed simultaneously with resin cleavage at the end of the synthesis. The para-cyano substituent is stable under the standard acidic deprotection conditions used in Fmoc-SPPS.

Table 2: Common Protected Derivatives of this compound

Compound Name Abbreviation Protecting Group Application CAS Number
N-(tert-Butoxycarbonyl)-4-cyano-L-phenylalanine Boc-Phe(4-CN)-OH Boc Boc-SPPS 131724-45-3 peptide.com

Genetic Incorporation Techniques in Heterologous Protein Expression Systems

Genetic code expansion allows for the site-specific incorporation of unnatural amino acids (UAAs) like this compound directly into proteins during translation in living cells. acs.org This powerful technique provides a means to study protein structure and function in a more native context than is possible with chemically synthesized peptides.

The most widely used method for genetically encoding UAAs is amber codon suppression. nih.govacs.orgresearchgate.net This technique repurposes a "stop" codon, typically the amber stop codon (UAG), to encode for the UAA. acs.org

The key components are:

A mutant gene of the target protein where the codon for the amino acid at the desired incorporation site is replaced with the amber codon (TAG in the DNA).

An orthogonal aminoacyl-tRNA synthetase/tRNA pair. acs.orgresearchgate.netchemimpex.com

When the host cell (commonly E. coli) is grown in media supplemented with this compound, the orthogonal synthetase specifically charges the orthogonal tRNA with the UAA. rsc.org This charged tRNA then recognizes the amber codon on the mRNA transcript and inserts this compound into the growing polypeptide chain, producing the full-length, modified protein. nih.gov This methodology has been successfully used to incorporate pCNPhe at multiple sites in proteins such as superfolder green fluorescent protein (sfGFP) and the heme protein H-NOX to probe their local environments. nih.govacs.orgnih.govresearchgate.netrsc.org

The central component of the amber codon suppression technique is the orthogonal aminoacyl-tRNA synthetase/tRNA pair. acs.orgresearchgate.netchemimpex.com "Orthogonal" means that the synthetase does not recognize any endogenous tRNAs or amino acids in the host organism, and the tRNA is not recognized by any endogenous synthetases. This ensures that the UAA is incorporated with high fidelity only at the intended site. acs.orgnih.gov

For this compound (pCNF), a specific p-cyanophenylalanine-specific aminoacyl-tRNA synthetase (pCNF-RS) has been evolved. pdbj.org This synthetase, often derived from a species from a different domain of life like Methanocaldococcus jannaschii, is engineered through rounds of directed evolution to specifically recognize and activate pCNF while discriminating against all 20 canonical amino acids. pdbj.org This engineered pCNF-RS, along with its cognate amber suppressor tRNA, forms a robust orthogonal pair for the efficient and site-specific incorporation of this compound into proteins in E. coli. rsc.orgnih.gov Studies have shown this system can also exhibit a degree of polyspecificity, incorporating other phenylalanine derivatives, but it maintains high fidelity for its primary target, pCNF. pdbj.org

Microbial Biosynthesis and Ribosomal Integration in Engineered Organisms

The site-specific incorporation of this compound (pCNF) into proteins within living organisms is primarily achieved through the use of engineered microbial systems, most notably Escherichia coli. nih.govrsc.org This process relies on the principles of genetic code expansion, where a host organism's translational machinery is repurposed to accept and incorporate a non-canonical amino acid (ncAA) at a specific, predetermined site in a protein's sequence.

The core of this methodology is an orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.gov This pair functions independently of the host's endogenous synthetases and tRNAs, ensuring that the ncAA is not mistakenly incorporated at other sites and that the host's tRNAs are not acylated with the ncAA. nih.gov For pCNF, the most commonly utilized orthogonal system is derived from the tyrosyl-tRNA synthetase (TyrRS) and its corresponding tRNA (tRNATyr) from the archaeon Methanocaldococcus jannaschii. nih.gov Through directed evolution, the TyrRS is mutated to specifically recognize pCNF instead of its natural substrate, tyrosine.

The genetic instruction for incorporating pCNF is typically provided by repurposing a stop codon, most commonly the amber codon (UAG). nih.govnih.gov A target gene is modified via site-directed mutagenesis to replace the codon at the desired incorporation site with a UAG codon. nih.gov When the engineered E. coli—hosting plasmids for both the evolved pCNF-specific synthetase (pCNF-RS) and the corresponding suppressor tRNA (tRNACUA)—is cultured in media supplemented with pCNF, the translational machinery incorporates pCNF at the UAG codon, allowing for the production of the modified protein. nih.govnih.govnih.gov This amber codon suppression technique has been successfully used to incorporate pCNF into various proteins, including superfolder green fluorescent protein (sfGFP) and the heme protein Caldanaerobacter subterraneus H-NOX, to probe their local environments. rsc.orgnih.gov

More recently, research has focused on integrating the biosynthesis of pCNF directly within the engineered organism, removing the need to supplement the growth media with the expensive ncAA. biorxiv.org A modular platform has been developed in E. coli that combines the biosynthesis of phenylalanine derivatives from common, achiral precursors with their subsequent site-specific ribosomal incorporation. biorxiv.org This system uses enzymes like L-threonine transaldolases to initiate the pathway from aryl aldehyde substrates, demonstrating a streamlined approach for producing proteins containing ncAAs like pCNF. biorxiv.org

Table 1: Components for Ribosomal Integration of this compound

Mechanistic Investigations of Non-Canonical Amino Acid Mutagenesis Efficiency

A primary determinant of efficiency is the performance of the engineered aminoacyl-tRNA synthetase (AARS). pnas.org The AARS must exhibit high specificity for the ncAA over the 20 canonical amino acids to ensure high fidelity, meaning the ncAA is incorporated only at the designated codon. pnas.orgcaltech.edu Conversely, it must efficiently acylate its cognate tRNA to provide a sufficient supply for the ribosome. caltech.edu

Another critical factor is the competition between the suppressor tRNA carrying the ncAA and other cellular components. nih.gov In systems that use stop codon suppression, release factors that normally terminate translation can compete with the suppressor tRNA, leading to truncated protein products and reduced yield. nih.gov Furthermore, near-cognate tRNAs can sometimes misread the repurposed codon, leading to the insertion of canonical amino acids and reduced fidelity. nih.gov Research has shown that removing near-cognate tRNA isoacceptors from cell-free systems can decrease this mis-incorporation by as much as five-fold, significantly improving the fidelity of ncAA incorporation. nih.govnih.gov

The structure of the tRNA itself also plays a significant role in incorporation efficiency. Studies on the M. jannaschii tRNATyr have shown that specific mutations can enhance performance. For instance, a G34C/G37A mutant of the tRNATyr was found to improve the incorporation efficiency of several ncAAs, including pCNF, when paired with their respective evolved synthetases. nih.gov This highlights that interactions between the tRNA and the ribosome are crucial for efficient decoding. nih.gov In some cases, the decoding of quadruplet codons, an alternative to stop codon suppression, can be enhanced by embedding specific "recoding signals" in the mRNA sequence near the target codon, suggesting that the mRNA context can influence incorporation efficiency. oup.com

Biochemical and single-molecule fluorescence assays are used to dissect these mechanisms. researchgate.net These methods can measure the rates of individual steps in translation, identify where bottlenecks occur, and guide the engineering of more efficient translational machinery for ncAA mutagenesis. nih.govresearchgate.net

Table 2: Factors Influencing Non-Canonical Amino Acid Mutagenesis Efficiency

Factor Description Impact on Efficiency Reference
AARS Specificity The ability of the engineered synthetase to discriminate the ncAA from canonical amino acids. High specificity is crucial for high fidelity, preventing mis-incorporation at other sites. pnas.orgcaltech.edu
AARS Activity The rate at which the engineered synthetase acylates its cognate tRNA with the ncAA. High activity ensures a sufficient pool of charged tRNA for translation, improving yield. caltech.edu
Release Factor Competition Competition between the suppressor tRNA and release factors at the repurposed stop codon. Can lead to premature termination of translation, reducing the yield of the full-length protein. nih.gov
Near-Cognate Suppression Misreading of the repurposed codon by endogenous tRNAs. Reduces fidelity by causing incorporation of canonical amino acids at the target site. nih.govnih.gov
tRNA-Ribosome Interactions The effectiveness of the interaction between the suppressor tRNA and the ribosome during decoding. Optimized interactions, sometimes through tRNA mutations, can improve decoding speed and overall yield. nih.govnih.gov
mRNA Context The nucleotide sequence surrounding the repurposed codon. Can influence the efficiency of decoding, particularly for quadruplet codons. oup.com

Structure

2D Structure

Chemical Structure Depiction
 B613264 4-Cyano-L-Phenylalanine CAS No. 167479-78-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-amino-3-(4-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIPUXXIFQQMKN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937335
Record name 4-Cyanophenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167479-78-9
Record name 4-Cyanophenylalanine
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URL https://comptox.epa.gov/dashboard/DTXSID30937335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (L)-4-Cyanophenylalanine
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4 Cyano L Phenylalanine As a Biophysical and Biochemical Research Probe

Vibrational Spectroscopy Applications

The distinct vibrational signature of the nitrile group in 4-cyano-L-phenylalanine makes it amenable to various vibrational spectroscopy techniques, providing detailed insights into protein structure, dynamics, and local environments. researchgate.netacs.org

Infrared (IR) spectroscopy is a primary technique that leverages the nitrile group of pCNF to investigate the microenvironments within proteins. nih.govacs.org The sensitivity of the nitrile symmetric stretching frequency to its surroundings provides a molecular-level understanding of factors like hydration, hydrogen bonding, and electrostatic interactions. rsc.orgnih.gov

The vibrational frequency of the nitrile group in pCNF is highly sensitive to the polarity of its local environment. researchgate.netnih.gov This sensitivity allows it to act as a reporter on the degree of solvation or burial within a protein. For instance, a significant blue shift (increase in frequency) of the nitrile band is observed when the solvent is changed from a less polar solvent like tetrahydrofuran (B95107) (THF) to a more polar one like water. nih.gov Specifically, a blue shift of 8.7 cm⁻¹ was reported when pCNPhe was moved from THF to water, with the full-width half-maximum (fwhm) also increasing from 5.0 to 9.8 cm⁻¹. nih.gov

Solution studies using water and dimethyl sulfoxide (B87167) (DMSO) have been used to mimic solvated and buried protein sites, respectively. rsc.org These studies demonstrated a redshift of the CN stretching frequency from 2236.7 cm⁻¹ in water to 2225.8 cm⁻¹ in DMSO. rsc.org When incorporated into proteins, the nitrile frequency can distinguish between solvent-exposed, partially buried, and fully buried sites. For example, in superfolder green fluorescent protein (sfGFP), pCNF at a solvent-exposed site (133) showed a different frequency compared to a partially buried site (149). nih.govacs.orgnih.gov Similarly, in the heme protein Caldanaerobacter subterraneus H-NOX, pCNF was used to probe the local hydration environments at three different sites (5, 36, and 78). osti.gov

Table 1: Environmental Sensitivity of Nitrile Stretching Frequency of this compound

Environment Nitrile Stretching Frequency (cm⁻¹) Reference
In Tetrahydrofuran (THF) Lower frequency nih.govnih.gov
In Water Higher frequency (8.7 cm⁻¹ blue shift from THF) nih.govnih.gov
In Dimethyl Sulfoxide (DMSO) 2225.8 rsc.org
In Water 2236.7 rsc.org
sfGFP-Tyr74pCNPhe (Buried) 2224.5 nih.gov
sfGFP-Tyr74pCNPhe (Partially Buried) 2232.0 nih.gov
sfGFP-Tyr74pCNPhe (H-bonded) 2238.5 nih.gov

Temperature-dependent IR spectroscopy provides further insights into the local environment of the pCNF probe. researchgate.netnih.gov The frequency-temperature line slope (FTLS) method is a valuable tool for quantifying the degree of solvation and the strength of hydrogen-bonding interactions. rsc.orgosti.gov A larger magnitude of the FTLS indicates a greater sensitivity of the nitrile stretch to temperature changes, which is characteristic of a more solvated environment where the nitrile group can form hydrogen bonds with water molecules. nih.gov

In studies with sfGFP, the FTLS for pCNF at a solvent-exposed site (Asp133) was -4.2 ± 0.1 × 10⁻² cm⁻¹/°C, while at a partially buried site (Asn149), it was -2.5 ± 0.1 × 10⁻² cm⁻¹/°C. nih.gov This difference clearly delineates the different levels of solvent exposure. nih.gov Similarly, in the H-NOX protein, the FTLS method was used to show that the nitrile group at site 36 was fully solvated, site 78 was desolvated (buried), and site 5 was partially solvated, indicating moderate strength hydrogen bonds. rsc.orgosti.gov These findings were corroborated by X-ray crystal structures. rsc.orgosti.gov

Table 2: Temperature-Dependent Infrared Spectroscopy Data for this compound in sfGFP

Site in sfGFP Local Environment Frequency-Temperature Line Slope (FTLS) (cm⁻¹/°C) Reference
Asp133 Solvent-exposed -4.2 ± 0.1 × 10⁻² nih.gov
Asn149 Partially buried -2.5 ± 0.1 × 10⁻² nih.gov

Two-dimensional infrared (2D IR) spectroscopy is a powerful technique for studying protein dynamics and structure. nih.govresearchgate.net When two pCNF probes are incorporated into a protein, 2D IR can be used to measure the distance between them through the coupling of their nitrile vibrations. researchgate.net The appearance of off-diagonal peaks in a 2D IR spectrum indicates that the two probes are electronically or mechanically coupled, and the strength of this coupling is related to their distance and relative orientation. researchgate.net

To facilitate such measurements, pairs of pCNF sites are chosen to have spectrally resolved nitrile stretching frequencies, which is possible when they are in different local environments. researchgate.netresearchgate.net Preliminary work on sfGFP constructs with two incorporated pCNF UAAs has laid the groundwork for using this technique to extract inter-probe distances, which can then be calibrated against X-ray crystal structures. researchgate.netresearchgate.net This approach holds promise for providing high-resolution distance constraints for structural and dynamic studies of proteins in solution. researchgate.net

The combination of site-specific pCNF incorporation and IR spectroscopy allows for the high-resolution characterization of protein conformational dynamics. nih.gov By placing the probe at strategic locations, researchers can monitor local structural changes that occur during protein function, folding, or binding events. acs.org The fast timescale of IR spectroscopy (picoseconds) enables the detection of rapidly interconverting conformational states that might be averaged out in other techniques. nih.gov

A multifaceted approach combining temperature-dependent IR spectroscopy, X-ray crystallography, and molecular dynamics (MD) simulations provides a detailed molecular picture of the local environments and dynamics around the nitrile reporter. nih.govacs.org For example, at an interior site (site 74) in sfGFP, this combined approach revealed three distinct local environments for the nitrile group: hydrogen-bonding to a histidine side chain, hydrogen-bonding to a structural water molecule, and nonspecific van der Waals interactions. nih.govacs.orgnih.gov This level of detail is crucial for understanding the complex interplay of forces that govern protein structure and function.

Resonance Raman (RR) spectroscopy offers a complementary approach to IR spectroscopy for studying pCNF in proteins. researchgate.net By exciting into the electronic absorption bands of the pCNF chromophore, the Raman signal of the nitrile stretch can be significantly enhanced. nih.govnih.gov This provides high sensitivity, with detection limits for pCNF in proteins reported to be around 10 μM, which is approximately a hundred-fold lower than concentrations typically used in IR studies. nih.govnih.gov

The wavenumber of the pCNF νC≡N band in RR spectra is also sensitive to the polarity of its environment. researchgate.netnih.gov A decrease of 8 cm⁻¹ was observed when the solvent was changed from H₂O to THF. nih.govnih.gov This sensitivity to the local environment, combined with the high selectivity and sensitivity of the technique, makes resonance Raman spectroscopy a valuable tool for probing intra- and intermolecular interactions in proteins. researchgate.netnih.gov It also opens up possibilities for time-resolved resonance Raman studies of protein dynamics. researchgate.netnih.gov

Resonance Raman Spectroscopy Investigations

Utility of UV Resonance Raman for Nitrile Vibrational Mode Detection

The nitrile group of this compound possesses a stretching mode (νC≡N) that appears in a region of the vibrational spectrum generally free from interference from other protein components. nih.gov This characteristic makes it an excellent spectroscopic reporter. The utility of this probe is significantly enhanced by UV Resonance Raman (UVRR) spectroscopy.

Research has demonstrated that considerable resonance enhancement of the Raman signal for pCNPhe can be achieved using UV excitation wavelengths, with optimal signal-to-noise ratios obtained at 229 and 244 nm. nih.govnih.gov This enhancement is linked to the electronic transitions of the pCNPhe chromophore, which are red-shifted compared to native phenylalanine. nih.gov The UVRR approach offers a substantial advantage in detection limits, which are estimated to be around 10 μM. This is approximately a hundred-fold lower than the concentrations typically required for infrared (IR) spectroscopy studies, thereby expanding the potential applications for pCNPhe as a vibrational probe in a wider range of experimental conditions. nih.govnih.gov

The frequency of the nitrile vibration is highly sensitive to the polarity of its local environment. For instance, a significant shift in the νC≡N band is observed when the solvent is changed from a non-polar to a polar environment. Specifically, the wavenumber decreased by 8 cm⁻¹ when the solvent for pCNPhe was changed from H₂O to tetrahydrofuran (THF). nih.govnih.gov This sensitivity allows UVRR to monitor changes in the local environment of the probe when it is incorporated into proteins.

SolventNitrile Vibrational Frequency (νC≡N) Shift
H₂O to THF-8 cm⁻¹
Data derived from studies on the solvent-dependent vibrational frequency of this compound. nih.govnih.gov
Enhanced Selectivity and Sensitivity in Protein Structural Studies

The site-specific incorporation of this compound into proteins provides a highly selective and sensitive method for studying protein structure. nih.govacs.orgnih.gov The nitrile group's vibrational frequency occurs in a transparent window of a protein's IR spectrum, allowing for clear and unambiguous detection without overlapping signals from the protein backbone or other side chains. nih.govnih.gov

The sensitivity of the nitrile stretching frequency to its immediate surroundings, including local polarity and hydrogen bonding interactions, allows it to function as a precise reporter of the microenvironment at a specific site within a protein. nih.govnih.govnih.govacs.org For example, the nitrile frequency exhibits a noticeable blue shift when it moves from a polar to an apolar environment. units.it This property has been exploited to probe local hydration states, the interiors of heme pockets, and complex environments involving van der Waals interactions or hydrogen bonds to water or other side chains. nih.govacs.orgrsc.org The ability to use isotopomers of pCNPhe further enhances its utility, permitting the unambiguous assignment of nitrile vibrations and even the simultaneous probing of multiple sites within a single protein. nih.govacs.orgresearchgate.net

Fluorescence Spectroscopy Applications

Fundamentals and Utility as a Fluorescent Amino Acid Marker

This compound is a valuable fluorescent amino acid that can be incorporated into proteins both chemically and through recombinant expression. nih.govacs.org It serves as a non-intrusive probe for a variety of biological processes, including protein folding, protein-membrane interactions, and amyloid formation. nih.govacs.orgacs.org Its fluorescence emission occurs around 295-305 nm. rsc.org

The utility of pCNPhe as a fluorescent marker stems from the sensitivity of its quantum yield to the local environment. units.itnih.gov This sensitivity allows researchers to monitor conformational changes and interactions in real-time. For instance, it has been used to directly probe the formation of the hydrophobic core during the folding of the N-terminal domain of the ribosomal protein L9. acs.org By replacing a phenylalanine residue within the core with pCNPhe, researchers could monitor the transition from a solvent-exposed to a buried state, providing evidence for a two-state folding mechanism. acs.org Its isosteric nature with phenylalanine makes it an excellent, minimally disruptive substitute. units.it

Förster Resonance Energy Transfer (FRET) Studies for Conformational Probing

This compound is an effective donor for Förster Resonance Energy Transfer (FRET) studies, particularly when paired with tryptophan (Trp) as an acceptor. nih.govacs.orgnih.gov The emission spectrum of pCNPhe overlaps well with the absorbance spectrum of Trp, making them an efficient FRET pair. nih.gov This pairing has been used to probe conformational changes and protein unfolding over short distances. nih.govrsc.org The Förster distance (R₀), the distance at which FRET efficiency is 50%, for the pCNPhe-Trp pair has been determined to be 16.0 ± 0.5 Å. nih.gov

This FRET pair has been applied to study the urea-induced unfolding of small proteins like the villin headpiece subdomain and the lysin motif (LysM) domain. acs.orgnih.gov By strategically placing the pCNPhe-Trp pair, researchers can extract either qualitative information about folding pathways or quantitative thermodynamic and structural data. acs.org The methodology is broadly applicable because the site-specific incorporation of pCNPhe is not limited by the size of the protein. nih.govresearchgate.net Beyond tryptophan, pCNPhe can also serve as a FRET donor to other partners like 7-azatryptophan (B1233867) and 5-hydroxytryptophan. peptide.comnih.gov

Elucidation of Fluorescence Quantum Yield Modulation by Amino Acid Side-Chains and Hydrogen Bonding

The fluorescence quantum yield of this compound is significantly modulated by its local environment, a property that is central to its use as a research probe. nih.govresearchgate.net A primary factor influencing its fluorescence is hydrogen bonding to the cyano group. nih.govresearchgate.net The quantum yield increases dramatically when the cyano group is hydrogen-bonded, making it a sensitive indicator of its hydration status and interactions with hydrogen-bond donors like water. units.itresearchgate.netresearchgate.net Conversely, dehydration or sequestration in an aprotic environment leads to a decrease in fluorescence intensity. units.itresearchgate.net

In addition to hydrogen bonding, the fluorescence of pCNPhe can be quenched by certain amino acid side chains. nih.gov Systematic studies have identified several side chains that reduce its fluorescence intensity. Tyrosine (Tyr) has been found to be the most effective quencher, followed by deprotonated histidine (His), methionine (Met), and cysteine (Cys). nih.gov This quenching is often mediated by FRET, as seen with tyrosine. researchgate.net Understanding these quenching effects is crucial for the correct interpretation of fluorescence data. For example, low fluorescence of pCNPhe in a folded protein might initially suggest burial away from solvent, but it could also be due to quenching by a nearby Tyr residue, even if the probe is solvent-exposed. nih.govresearchgate.net

Amino Acid Side-ChainQuenching Effect on pCNPhe Fluorescence
Tyrosine (Tyr)Strongest quencher
Histidine (His, deprotonated)Strong quencher
Methionine (Met)Moderate quencher
Cysteine (Cys)Moderate quencher
Histidine (His, protonated)Weaker quencher
Asparagine (Asn)Weaker quencher
Arginine (Arg)Weaker quencher
Lysine (Lys, protonated)Weaker quencher
Data from a systematic study on the effects of different side-chains on p-cyanophenylalanine fluorescence. nih.gov

Time-Resolved Fluorescence Spectroscopy for Dynamics Assessments

Time-resolved fluorescence spectroscopy provides deeper insights into the dynamics of proteins by measuring the fluorescence lifetime of a probe like this compound. The fluorescence lifetime of pCNPhe is, like its quantum yield, highly sensitive to its environment, particularly to hydrogen bonding interactions. units.it

This technique has been employed to study the conformational heterogeneity of proteins. nih.gov For example, when using pCNPhe in a FRET pair with tryptophan or 7-azatryptophan, analysis of the fluorescence decay can reveal the distribution of donor-acceptor distances, providing information on different protein conformations present in solution. nih.gov

Furthermore, time-resolved fluorescence studies of pCNPhe incorporated into peptides have been used to monitor the process of helix formation in different environments. units.it By measuring changes in the fluorescence decay, researchers can follow the hydration and dehydration status of specific regions of a peptide as it interacts with biological membranes, providing a detailed picture of the folding and insertion process. units.it Steady-state and time-resolved measurements have also been used to show that selenomethionine (B1662878) (SeMet) acts as an efficient quencher of pCNPhe fluorescence, creating a fluorophore-quencher pair suitable for probing conformational changes at very short distances. rsc.org

Structural Determination via X-ray Crystallography of this compound-Containing Proteins

The incorporation of the unnatural amino acid this compound (pCNPhe) into proteins has been instrumental in elucidating their three-dimensional structures with high precision through X-ray crystallography. This technique provides a static yet detailed snapshot of the protein's conformation, revealing the precise location and interactions of the pCNPhe probe within the protein matrix. The nitrile group of pCNPhe serves as a unique and minimally perturbative vibrational reporter, and its successful incorporation and subsequent crystallization have been demonstrated in various proteins, including superfolder green fluorescent protein (sfGFP) and Caldanaerobacter subterraneus H-NOX. researchgate.net

In studies involving sfGFP, pCNPhe was genetically incorporated at different sites, including a solvent-exposed loop region (Asp133), a partially buried site on the β-barrel (Asn149), and an interior site (Tyr74). researchgate.netnih.govnih.gov The resulting crystal structures, resolved at high resolutions, confirmed the successful site-specific incorporation of the amino acid. rcsb.org For instance, the X-ray crystal structure of sfGFP with pCNPhe at a solvent-accessible site (Asp133) and a partially buried site (Asn149) was determined to a resolution of 2.05 Å. researchgate.net Similarly, the structure of sfGFP with pCNPhe at an interior site (Tyr74) was also successfully resolved. nih.gov

The combination of X-ray crystallography with other biophysical techniques, such as IR spectroscopy and molecular dynamics simulations, provides a powerful, multifaceted approach to understanding the intricate relationship between protein structure and dynamics. nih.govnih.govacs.org

Applications in Investigating Protein Structure, Function, and Interactions

Protein Folding Mechanisms and Kinetics

The unique spectroscopic properties of this compound have made it a valuable tool for investigating the complex processes of protein folding. researchgate.netacs.org Its fluorescence and infrared signals are sensitive to the local environment, providing real-time information on conformational changes as a protein transitions from an unfolded to a folded state. acs.orgacs.org

A critical event in the folding of many proteins is the formation of a hydrophobic core, where nonpolar amino acid side chains are sequestered from the aqueous solvent. The fluorescence of pCNPhe is particularly sensitive to the polarity of its surroundings, making it an excellent probe for monitoring this process. When incorporated into a region that becomes part of the hydrophobic core, the fluorescence properties of pCNPhe change significantly as the core forms and desolvates.

In a study on the N-terminal domain of the ribosomal protein L9 (NTL9), phenylalanine at position 5, which is completely buried in the folded state, was replaced with pCNPhe. acs.org This substitution allowed for direct monitoring of the hydrophobic core formation. The fluorescence of the pCNPhe residue was used to follow the folding kinetics, providing insights into the timeline and mechanism of core collapse during the folding pathway. acs.org

Understanding whether a protein folds via a simple two-state mechanism (unfolded to folded) or populates intermediate states is a fundamental question in protein folding studies. The use of pCNPhe has provided crucial evidence in distinguishing between these possibilities.

Protein-Membrane Interactions and Insertion Dynamics

The interaction of proteins with biological membranes is fundamental to numerous cellular processes. This compound has emerged as a powerful probe for studying these interactions due to the sensitivity of its nitrile group's vibrational frequency and its fluorescence properties to the local environment. acs.orgbiosynth.comunits.itacs.org

When a peptide or protein containing pCNPhe transitions from an aqueous environment to the hydrophobic interior of a lipid bilayer, the C≡N stretching vibration of the nitrile group exhibits a significant blue shift in its infrared spectrum. units.itacs.org This shift from a polar (water) to a nonpolar (lipid) environment can be used to monitor membrane binding and insertion. acs.org For example, in studies with the peptide MLCK579-595, which binds to calmodulin in a helical conformation, substituting pCNPhe at a site that becomes buried in the protein's interior resulted in a C≡N stretch similar to that of pCNPhe in the nonpolar solvent THF. acs.org Conversely, when pCNPhe was placed on the polar, water-exposed face of the helix, its vibrational frequency resembled that in water. acs.org

The fluorescence of pCNPhe is also a valuable tool for dissecting the kinetics of membrane interactions. acs.org In a study of the designed transmembrane peptide anti-αIIb, which dimerizes within phospholipid bilayers, pCNPhe was used in conjunction with other fluorescent probes to distinguish between the processes of membrane binding, insertion, and dimerization. acs.org The environmental sensitivity of pCNPhe's fluorescence allows for real-time tracking of the peptide's transition from the aqueous phase into the membrane. units.it

Furthermore, detailed studies of the human cathelicidin (B612621) peptide LL-37 utilized pCNPhe to investigate its folding, self-assembly, and membrane interactions. units.it By systematically replacing phenylalanine residues with pCNPhe, researchers could monitor changes in the local environment of different parts of the peptide upon interaction with model membranes. These studies revealed that LL-37 forms oligomers with a loose hydrophobic core in solution, and this oligomeric state persists in the presence of membranes. units.it The use of pCNPhe, combined with techniques like Fourier-transform infrared (FTIR) spectroscopy and surface plasmon resonance, highlighted different modes of interaction for LL-37 with anionic and neutral membranes, correlating with its mechanism of bacterial membrane permeabilization. units.it

Protein-Protein Interaction Interfaces and Association Mechanisms

The ability of this compound to report on its local environment makes it a valuable tool for characterizing the interfaces of protein-protein interactions and elucidating the mechanisms of their association. acs.orgchemimpex.com The incorporation of pCNPhe at or near a binding interface can provide insights into conformational changes, solvent exclusion, and the nature of the intermolecular contacts upon complex formation.

The sensitivity of pCNPhe's vibrational and fluorescent properties allows for the detection of subtle changes in the local environment that occur during protein association. acs.org When a pCNPhe residue at a protein's surface becomes part of a binding interface, its environment changes from being solvent-exposed to being buried and in contact with the binding partner. This transition is accompanied by shifts in the nitrile stretching frequency in the infrared spectrum and alterations in the fluorescence emission, which can be used to monitor the binding event and characterize the resulting interface.

By strategically placing pCNPhe at different locations within a protein, it is possible to map the interaction surface and gain a more detailed understanding of the binding mechanism. The ability to incorporate multiple pCNPhe isotopomers simultaneously further enhances the utility of this approach, allowing for the concurrent probing of several local environments within a protein complex. acs.org

Studies of Amyloidogenesis and Fibril Formation

The misfolding and aggregation of proteins into amyloid fibrils are associated with a range of debilitating human diseases, including Alzheimer's disease and type 2 diabetes. nih.gov Understanding the molecular mechanisms of amyloid formation is crucial for developing effective therapeutic strategies. This compound has proven to be an invaluable probe in this area of research.

By substituting native aromatic residues with pCNF, researchers can monitor the process of amyloid formation in real-time. nih.gov The fluorescence of pCNF is sensitive to its local environment; it is high when the cyano group is exposed to solvent and hydrogen-bonded, and low when it is buried within the hydrophobic core of a protein aggregate. nih.govelifesciences.org This property allows for the detailed characterization of lag-phase species and the kinetics of fibril growth. nih.gov

Studies on islet amyloid polypeptide (IAPP), a protein implicated in type 2 diabetes, have utilized pCNF to investigate the structure of toxic oligomeric intermediates. elifesciences.orgmdpi.com By replacing the phenylalanine residues at positions 15 and 23 and the tyrosine at position 37 with pCNF, researchers have been able to probe the solvent exposure of these residues during aggregation. nih.gov These studies have revealed that the side chains of these residues remain exposed during the lag phase and become buried at the same rate during fibril growth, suggesting a homogenous process of side-chain ordering. nih.gov

Furthermore, the binding of this compound has been shown to inhibit the synthesis of amyloid protein and prevent the formation of amyloid fibrils. biosynth.com This inhibitory effect highlights its potential as a therapeutic agent in addition to its role as a research probe. biosynth.com

Characterization of Local Solvation and Hydration Environments within Proteins

The local environment within a protein, including its hydration state, plays a critical role in its structure, stability, and function. This compound serves as an effective vibrational reporter for probing these local environments. rsc.orgosti.govrsc.orgresearchgate.netnih.gov The nitrile (C≡N) stretching frequency of pCNF is sensitive to the polarity and hydrogen-bonding capacity of its surroundings. researchgate.netnih.gov

This sensitivity has been exploited to map the local hydration environments in various proteins. For instance, in the heme protein Caldanaerobacter subterraneus H-NOX, pCNF was genetically incorporated at three different sites (5, 36, and 78). rsc.orgosti.govrsc.org Using temperature-dependent infrared (IR) spectroscopy, researchers determined that the nitrile group at site 36 was fully solvated, the one at site 78 was buried and de-solvated in the heme pocket, and the one at site 5 was partially solvated and involved in moderate-strength hydrogen bonds. rsc.orgosti.govrsc.org X-ray crystallography of the pCNF-containing H-NOX protein confirmed these findings. rsc.orgosti.govrsc.org

Similarly, in superfolder green fluorescent protein (sfGFP), pCNF has been used to probe the local environments of both surface-exposed and buried sites. nih.govnih.gov By combining IR spectroscopy, X-ray crystallography, and molecular dynamics simulations, a detailed picture of the nitrile group's interactions with surrounding water molecules and amino acid residues has been constructed. nih.govnih.gov For example, at an interior site (site 74), the nitrile group was found to experience three distinct local environments: hydrogen bonding to a histidine side chain, hydrogen bonding to a structural water molecule, and non-specific van der Waals interactions. nih.govnih.gov

The frequency-temperature line slope (FTLS) method is a key technique used in these studies. rsc.orgosti.govrsc.org It compares the temperature-dependent shift of the nitrile stretching frequency of pCNF in the protein to that of free pCNF or a similar molecule in various solvents that mimic different protein environments. rsc.org This allows for a quantitative assessment of the relative strength of hydrogen bonding and the degree of solvation. rsc.org

Direct Probing of Protein Conformational Transitions

The ability of proteins to undergo conformational changes is fundamental to their biological function. This compound has been utilized as a probe to directly monitor these transitions. biosynth.comacs.org Its fluorescence and infrared spectroscopic properties are sensitive to changes in the local environment that accompany conformational shifts. acs.org

For example, pCNF has been used in Förster resonance energy transfer (FRET) studies to probe protein folding and unfolding. acs.orgacs.org When paired with a suitable quencher like tryptophan, the FRET efficiency between the two provides a direct measure of the distance between them, which changes during conformational transitions. acs.org This approach has been successfully applied to study the unfolding of the villin headpiece subdomain and the lysin motif domain. acs.org

In the study of the N-terminal domain of the ribosomal protein L9 (NTL9), replacing a buried phenylalanine with pCNF allowed researchers to monitor the formation of the hydrophobic core during folding. acs.org The changes in pCNF fluorescence provided real-time kinetic data on the folding process, confirming a two-state folding mechanism for this protein. acs.org

Utility in Enzyme and Receptor Binding Studies

Investigation of Enzyme Inhibition Mechanisms and Active Site Interactions

This compound has been instrumental in elucidating enzyme inhibition mechanisms and probing interactions within enzyme active sites. biosynth.com Its structural similarity to natural amino acids allows it to act as a competitive inhibitor or to be incorporated into peptide-based inhibitors. chemimpex.comnih.gov

X-ray crystal structures have shown that this compound can bind to the active site of synthetase enzymes, preventing the formation of amino acid bonds. biosynth.com This direct observation of binding provides valuable insights into the enzyme's catalytic mechanism and how it can be inhibited. biosynth.com

In one study, a dipeptide containing a cyanoacetyl group derived from this compound was shown to be a mechanism-based inactivator of angiotensin-converting enzyme (ACE). nih.gov The proposed mechanism involves the deprotonation of the inhibitor by the enzyme, leading to the formation of a reactive ketenimine intermediate that irreversibly modifies an active-site nucleophile. nih.gov The study also highlighted the importance of specific interactions, as a keto analogue of the inhibitor did not inactivate the enzyme, suggesting a critical role for a specific hydrogen bond in anchoring the inhibitor in the active site. nih.gov

Analysis of Receptor-Ligand Binding Affinities and Specificity

The unique electronic properties conferred by the cyano group make this compound a valuable tool for studying receptor-ligand interactions. nih.govsemanticscholar.org It can be incorporated into ligands to probe binding affinities and specificity.

In studies of the glycine (B1666218) receptor, a member of the Cys-loop receptor family, this compound was used to investigate the role of cation-π interactions in ligand binding. nih.gov By substituting a key phenylalanine residue in the binding site with pCNF and other fluorinated phenylalanine analogs, researchers were able to correlate the ligand's binding affinity (measured as EC50) with the cation-π binding ability of the substituted residue. nih.gov The results provided strong evidence for a cation-π interaction between the partial agonists β-alanine and taurine (B1682933) and the phenylalanine residue. nih.gov

Similarly, in studies of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), pCNF has been used to probe the binding modes of agonists like acetylcholine and nicotine. semanticscholar.org By systematically replacing tyrosine residues in the ligand-binding domain with pCNF and other analogs, researchers have been able to dissect the contributions of individual hydrogen bonds and cation-π interactions to ligand binding and receptor activation. semanticscholar.org

The fluorescence properties of pCNF have also been exploited to study peptide-protein interactions. For example, a peptide containing pCNF was used to monitor its binding to calmodulin. researchgate.net The quenching of pCNF fluorescence upon binding provided a direct measure of the interaction. researchgate.net

Advanced Research Methodologies and Integrative Approaches

Integration with Molecular Dynamics (MD) Simulations for Atomistic Interpretation

The combination of experimental data with Molecular Dynamics (MD) simulations provides a comprehensive, atomistic understanding of the local environment surrounding an incorporated 4-Cyano-L-phenylalanine (pCNPhe) residue. This integrative approach allows researchers to interpret spectroscopic signals in terms of specific molecular interactions, such as hydrogen bonding and solvent exposure. nih.govacs.org

A multifaceted approach using temperature-dependent infrared (IR) spectroscopy, X-ray crystallography, and MD simulations has been effectively used to study the local environments of pCNPhe incorporated at various sites within superfolder green fluorescent protein (sfGFP). nih.govacs.org For instance, when pCNPhe was incorporated at site 74 of sfGFP, MD simulations were crucial in dissecting the complex IR spectra, revealing that the nitrile group experiences three distinct microenvironments: hydrogen bonding with a histidine side chain, interaction with a structural water molecule, and non-specific van der Waals contacts. nih.gov

These simulations provide a dynamic picture that complements the static information from X-ray crystallography. nih.gov By calculating the frequency-frequency correlation functions (FFCFs) from MD trajectories, researchers can test the ability of computational models to accurately reproduce the amplitudes and time scales of protein structural fluctuations that are measured experimentally. researchgate.net This synergy between experiment and simulation is essential for validating force fields and for providing a detailed molecular interpretation of the spectroscopic data obtained from the pCNPhe probe. nih.govgrafiati.com

Protein SystemIncorporation Site(s)Experimental TechniquesRole of MD SimulationsKey FindingsCitations
Superfolder Green Fluorescent Protein (sfGFP)74, 133, 149Temp-dependent IR spectroscopy, X-ray crystallographyProvided molecular interpretation of the local environment of the nitrile group.Site 74 consists of three distinct local environments: H-bonding to histidine, H-bonding to structural water, and van der Waals interactions. nih.govacs.org
Ribonuclease SNear active site2D IR vibrational echo spectroscopyInvestigated equilibrium dynamics of the nitrile labeled S-peptide and the RNase S complex.Tested the capacity of simulations to determine amplitudes and time scales of protein structural fluctuations. researchgate.net

Design and Application of Isotopic Variants of this compound

To enhance the utility of pCNPhe as a vibrational reporter, isotopomers of the amino acid have been synthesized and utilized. nih.govacs.org The synthesis of pCNPhe containing ¹³C, ¹⁵N, or both in the nitrile group provides a powerful method for unambiguously assigning the nitrile symmetric stretching vibration in IR spectra. nih.govacs.org The predictable shifts in vibrational frequency upon isotopic substitution help to distinguish the probe's signal from other vibrations and to confirm its identity within a complex protein environment. nih.gov

These isotopic variants have been successfully incorporated into sfGFP using an engineered, orthogonal aminoacyl-tRNA synthetase. nih.govacs.org The sensitivity of the nitrile stretching frequency of each isotopic variant to the local environment was confirmed by incorporating them into two different sites in sfGFP, demonstrating their effectiveness as precise spectroscopic probes. nih.gov A significant advantage of this approach is the ability to use multiple isotopomers simultaneously to probe several local environments within the same protein, thereby increasing the throughput of such studies. nih.govacs.org The synthesis method for these isotopomers often involves a nickel-zinc (B8489154) catalyst to couple potassium cyanide with an aromatic triflate, a process amenable to preparing various labeled versions. nih.gov

Isotopic VariantIsotope(s)ApplicationBenefitCitations
pCNPhe Isotopomer¹³CVibrational Reporter in IR SpectroscopyUnambiguously assigns the nitrile symmetric stretch vibration. nih.govacs.org
pCNPhe Isotopomer¹⁵NVibrational Reporter in IR SpectroscopyAllows for clear assignment of the nitrile vibration through isotopic shift. nih.govacs.org
pCNPhe Isotopomer¹³C, ¹⁵NMulti-site ProbingEnables simultaneous probing of multiple local environments in a single protein. nih.govacs.org

Site-Specific Protein Engineering and Functional Modulation with this compound

The site-specific incorporation of pCNPhe into proteins is a cornerstone of modern protein engineering, enabling the introduction of a minimally perturbing probe to investigate or modulate protein function. nih.govresearchgate.net This is typically achieved using the amber codon suppression methodology with an engineered, orthogonal tRNA synthetase/tRNA pair in an expression host like E. coli. nih.govrsc.org This technique has been used to introduce pCNPhe into a variety of proteins, including sfGFP, the heme protein Caldanaerobacter subterraneus H-NOX, myoglobin (B1173299), and others, to probe local environments such as solvation and hydration states. nih.govrsc.orgresearchgate.netrsc.org

The incorporation of pCNPhe can also modulate the function of enzymes. For example, by introducing bulky UAAs, including pCNPhe, in place of a native tryptophan residue in a diketoreductase, the enantiomeric excess of the enzyme's product could be altered, demonstrating that the UAA can influence the enzyme's catalytic properties. anu.edu.au The nitrile group's unique electronic properties and size make it a versatile tool for fine-tuning the steric and electronic environment of an active site or a protein-protein interaction interface. anu.edu.aunih.gov

When incorporated into fluorescent proteins, this compound can significantly alter their photophysical properties. A notable example is the replacement of the chromophore's central tyrosine (Tyr66) in sfGFP with pCNPhe. nih.gov This substitution results in a protein construct (Tyr66pCNPhe-sfGFP) that appears colorless and lacks the characteristic absorbance peak at 487 nm and the corresponding fluorescence emission at 511 nm seen in wild-type sfGFP. nih.gov Instead, the Tyr66pCNPhe-sfGFP variant displays an absorbance band centered at 365 nm. nih.gov

Mass spectrometry and X-ray crystallography confirmed that the chromophore in this variant was fully formed, indicating that the dramatic change in photophysical properties is a direct result of replacing the hydroxyl group of tyrosine with the cyano group of pCNPhe. nih.gov This highlights the sensitivity of fluorescent protein chromophores to subtle atomic changes and demonstrates the potential of pCNPhe to modulate the optical properties of proteins for applications in biosensing and bio-imaging. researchgate.netnih.gov

A critical requirement for any spectroscopic probe is that it does not significantly alter the native structure of the protein under investigation. researchgate.net Multiple studies using X-ray crystallography have shown that the incorporation of this compound generally induces minimal structural perturbations. rsc.orgrcsb.org

ProteinIncorporation Site(s)Method of AssessmentStructural Perturbation FindingCitations
Superfolder Green Fluorescent Protein (sfGFP)133 (solvent-exposed), 149 (partially buried)X-ray CrystallographyMinimal structural perturbation; low RMSD compared to wild-type. nih.govrcsb.org
Caldanaerobacter subterraneus H-NOX5 (partially buried)X-ray CrystallographyConfirmed the local environment was not significantly disturbed. rsc.orgrsc.org
N-terminal domain of the L9 protein (NTL9)Not specifiedNot specifiedMinimal structural perturbations of the local protein environment. rsc.org

Exemplary Case Studies and Model Systems in 4 Cyano L Phenylalanine Research

Superfolder Green Fluorescent Protein (sfGFP) as a Mechanistic Probe Platform

Superfolder Green Fluorescent Protein (sfGFP) is a robust and highly stable protein that serves as an excellent scaffold for investigating the utility of spectroscopic probes like 4-cyano-L-phenylalanine. nih.govacs.org Researchers have successfully incorporated pCNF at various sites within sfGFP to explore a range of local protein environments, from solvent-exposed surfaces to the protein's interior and even the chromophore itself. nih.govresearchgate.netnih.gov

The genetic incorporation of pCNF is typically achieved using an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair in E. coli via amber codon suppression. nih.govacs.org This methodology allows for the site-specific replacement of a natural amino acid with pCNF. nih.govacs.org A combination of techniques, including temperature-dependent infrared (IR) spectroscopy, X-ray crystallography, and molecular dynamics (MD) simulations, provides a comprehensive understanding of the local environment surrounding the nitrile reporter. nih.govacs.orgnih.gov

In one study, pCNF was incorporated at three distinct sites in sfGFP: 74, 133, and 149. nih.govnih.gov Analysis revealed vastly different environments for the probe at each location:

Site 133: Found to be fully solvent-exposed. acs.orgnih.gov

Site 149: Determined to be partially buried. acs.orgnih.gov

Site 74: Exhibited a complex interior environment with the nitrile group experiencing three distinct states: hydrogen bonding with a histidine side chain, hydrogen bonding with a structural water molecule, and nonspecific van der Waals interactions. nih.govacs.orgnih.gov

Another investigation placed pCNF at site 66 to directly probe the environment around the GFP chromophore. researchgate.net The introduction of the cyano group altered the protein's spectrophotometric properties, indicating its influence on and sensitivity to the chromophore's electronic structure. researchgate.net

To further enhance the utility of pCNF, isotopomers containing ¹³C and/or ¹⁵N have been synthesized and incorporated into sfGFP. nih.govacs.org These heavy isotopes cause a predictable shift in the nitrile's vibrational frequency, which allows for the unambiguous assignment of the nitrile stretch vibration and enables the simultaneous probing of multiple sites within the same protein. nih.govacs.org

Summary of this compound (pCNF) Incorporation in sfGFP
Incorporation SiteLocal EnvironmentKey Findings & Techniques UsedReferences
Site 133Solvent-exposed loopProbe is fully solvated. Assessed by temperature-dependent IR spectroscopy and X-ray crystallography. nih.gov, nih.gov, acs.org
Site 149Partially buried on β-barrelProbe is in a partially buried, less hydrated environment. Assessed by IR spectroscopy and X-ray crystallography. nih.gov, nih.gov, acs.org, rcsb.org
Site 74InteriorComplex environment with three distinct nitrile states (H-bonded to histidine, H-bonded to water, van der Waals). Assessed by temperature-dependent IR, X-ray crystallography, and MD simulations. nih.gov, nih.gov, acs.org
Site 66ChromophoreProbe directly interacts with and perturbs the chromophore environment, altering spectroscopic properties. researchgate.net, researchgate.net

Heme Proteins (e.g., Caldanaerobacter subterraneus H-NOX, Myoglobin (B1173299), Cytochrome c)

Heme proteins, which are involved in critical biological processes like gas sensing and electron transport, have been extensively studied using pCNF to probe their complex and dynamic local environments. rsc.orgnih.gov The nitrile probe's sensitivity to hydration and electrostatic fields is particularly valuable for understanding the subtle structural changes that occur near the heme cofactor during ligand binding. nih.govrsc.org

A prominent example is the study of the H-NOX domain from Caldanaerobacter subterraneus, a gas-binding heme protein. osti.gov Researchers incorporated pCNF at three unique sites to assess local hydration:

Site 36: A surface-exposed position.

Site 78: A position buried within the heme pocket.

Site 5: A site near the heme pocket. nih.govosti.gov

Beyond H-NOX, pCNF has been genetically incorporated into other model heme proteins, including myoglobin and cytochrome c, to probe the local solvation environments of the nitrile group. rsc.orgnih.gov In these systems, the C≡N stretching vibration serves as a precise marker for the local environment, shifting to a higher frequency (blue-shifting) when exposed to a polar, hydrogen-bonding solvent like water compared to a nonpolar environment like the protein interior. acs.orgnih.gov

Analysis of Local Hydration in C. subterraneus H-NOX using pCNF
Incorporation SiteLocation Relative to HemeAssessed Solvation State (via FTLS Method)References
Site 36Surface-exposedFully solvated (exposed to bulk water) osti.gov, nih.gov, rsc.org
Site 5Near heme pocketPartially solvated (moderate hydrogen bonding) osti.gov, nih.gov, rsc.org
Site 78Buried in heme pocketDe-solvated (buried) osti.gov, nih.gov, rsc.org

Ribosomal Protein L9 (NTL9) and its Role in Protein Folding Investigations

The N-terminal domain of the ribosomal protein L9 (NTL9) is a small, 56-residue protein with a mixed α/β structure that has become a canonical model system for studying protein folding dynamics. nih.govnih.govacs.org Its small size and two-state folding behavior make it ideal for kinetic studies. nih.govacs.org The incorporation of spectroscopic probes like pCNF into NTL9 allows for direct observation of specific structural events during the folding process. rsc.orgacs.org

In a key study, phenylalanine at position 5, a residue that is completely buried in the hydrophobic core of the folded state, was replaced with p-cyanophenylalanine. acs.org The fluorescence of pCNF is sensitive to its environment, making it a direct probe for the formation of the hydrophobic core—a critical event in protein folding. acs.org

Using fluorescence-detected stopped-flow experiments with urea (B33335) and guanidine (B92328) HCl as denaturants, researchers monitored the refolding and unfolding kinetics of the NTL9 variant. acs.org The results demonstrated that the formation of the hydrophobic core, as reported by the pCNF probe, occurred in a cooperative, two-state manner. acs.org This provided strong evidence supporting the two-state folding model for NTL9 and highlighted the applicability of pCNF as a non-invasive fluorescent probe for tracking conformational changes during folding. acs.org The pCNF-containing variant was shown to adopt the same fold as the wild-type protein and was even slightly more stable. acs.org

While other probes, such as azidohomoalanine, have also been used in NTL9 to differentiate the ordering of the protein backbone from side-chain packing using time-resolved IR spectroscopy, pCNF remains a valuable tool specifically for its ability to report on the local polarity and hydrophobic environment through both fluorescence and vibrational spectroscopy. rsc.orgnih.govnih.gov

Use of p-cyano-Phe in NTL9 Folding Studies
Protein VariantProbe PositionExperimental TechniqueKey FindingReferences
NTL9 F5pCNFPosition 5 (buried in hydrophobic core)Fluorescence-detected stopped-flow kineticsThe probe directly monitors the formation of the hydrophobic core, providing evidence for cooperative, two-state folding. acs.org

Antimicrobial Peptides (e.g., Human Cathelicidin (B612621) LL-37, Rhesus Monkey Peptide RL-37) in Membrane Interactions

Antimicrobial peptides (AMPs) are crucial components of the innate immune system. units.itnih.gov The human cathelicidin LL-37 is a well-studied AMP that exhibits both direct antimicrobial and immunomodulatory activities. units.itmdpi.com Its structure and function are closely tied to its ability to self-assemble and interact with bacterial membranes. units.it this compound has been used as a minimally invasive probe to dissect the structural dynamics of LL-37 and its rhesus monkey orthologue, RL-37. units.itnih.gov

In a detailed study, researchers systematically replaced phenylalanine residues at different positions in both LL-37 and RL-37 with pCNF. units.itnih.gov Because pCNF is both a fluorescent and an IR probe, this substitution allowed for a multifaceted investigation of peptide folding, self-assembly in solution, and membrane interactions using steady-state and time-resolved fluorescence, Fourier-transform infrared (FTIR) spectroscopy, and surface plasmon resonance (SPR). units.it

The key findings revealed significant differences between the human and rhesus monkey peptides:

LL-37: In physiological solutions, LL-37 was found to form oligomers with a loose hydrophobic core. units.itnih.gov These oligomeric structures persisted even in the presence of biological membranes. units.it

RL-37: In contrast, RL-37 did not show the same propensity for oligomerization in solution. units.itnih.gov

Furthermore, SPR and FTIR studies indicated that LL-37 and RL-37 interact differently with both anionic (mimicking bacterial membranes) and neutral membranes. units.it This difference in interaction mode correlated with a distinct mechanism of bacterial membrane permeabilization, as observed in flow cytometry experiments. units.itnih.gov The use of the pCNF probe was instrumental in revealing these nuanced structural and functional distinctions, which arise from subtle differences in the amino acid sequences of the two peptides. units.it

Comparative Findings on LL-37 and RL-37 Using pCNF Probes
PeptideKey Structural Behavior in SolutionMode of Membrane InteractionReferences
Human Cathelicidin LL-37Forms oligomers with a loose hydrophobic core.Interacts with membranes as a persistent oligomer. Shows a distinct mode of interaction with anionic and neutral membranes. units.it, nih.gov
Rhesus Monkey Peptide RL-37Does not significantly oligomerize.Shows a different mode of interaction with membranes compared to LL-37. units.it, nih.gov

Villin Headpiece Subdomain and Other Model Peptide Systems

The villin headpiece subdomain (HP35) is a small, autonomously folding protein that has been a benchmark system for both experimental and computational studies of protein folding. rsc.org Like NTL9, its small size and rapid folding make it an excellent model for detailed biophysical analysis. The incorporation of pCNF into HP35 has been cited as an effective way to probe its local solvation environments. rsc.orgnih.gov The sensitivity of the nitrile's C≡N stretching vibration allows researchers to monitor changes in the local environment as the peptide folds and adopts its tertiary structure. acs.org Advanced spectroscopic techniques, such as 2D IR vibrational echoes, have been applied to model peptides like HP35 to gain high-resolution information on their conformational dynamics and stability. acs.org

Beyond HP35, pCNF has been incorporated into various other peptide and protein systems to probe a wide range of phenomena:

Calmodulin (CaM) Binding: A peptide from the CaM binding domain of myosin light chain kinase was synthesized with a pCNF residue. When the peptide binds to CaM, it adopts a helical conformation. The C≡N stretching frequency of pCNF reported on whether it was in a buried (hydrophobic) or exposed (polar) position on the helix, demonstrating its utility in studying protein-protein interactions. acs.org

Amyloid Formation: pCNF has been incorporated into islet amyloid polypeptide to monitor the process of amyloid fibril formation, a key event in type 2 diabetes. peptide.com

Protein Dynamics: The probe has been used in a Src homology 3 (SH3) domain to characterize protein dynamics with high spatial and temporal resolution, revealing a range of microenvironments and distinct responses to ligand binding. acs.org

In all these cases, this compound serves as a versatile and minimally perturbative reporter, providing site-specific information that is crucial for understanding the complex relationship between protein structure, dynamics, and function. nih.govacs.org


Broader Scientific Implications and Future Research Directions

Contributions to Novel Therapeutic Agent Development and Drug Design

4-Cyano-L-phenylalanine serves as a crucial building block in the creation of various pharmaceutical agents, particularly those targeting neurological disorders. chemimpex.com Its incorporation into drug candidates can enhance their potency and selectivity. chemimpex.com The distinct electronic and steric properties introduced by the para-cyano substituent on the phenylalanine side chain influence its interactions in biological systems, a key factor in the design of bioactive peptides and pharmaceuticals. chemimpex.com

The use of this compound is integral to the rational design of peptide-based pharmaceuticals. chemimpex.com As a derivative of the natural amino acid phenylalanine, it can be effectively integrated into peptides. chemimpex.com This modification can significantly influence the pharmacological properties of the resulting compounds, a feature leveraged by researchers in the development of targeted therapies. chemimpex.com The presence of the cyano group can enhance the biological activity and stability of peptides, which is vital for therapeutic applications. chemimpex.comchemimpex.com

Researchers are exploring the use of this compound to create compounds that interact with neurotransmitter systems, aiding in the investigation of neurological disorders. chemimpex.com In the realm of cancer research, this compound is utilized in the design of novel drugs where precision and specificity are paramount. chemimpex.com Its incorporation into peptides can improve the potency and selectivity of drug candidates for cancer therapy. chemimpex.com

This compound has been identified as a molecule that binds to amyloid protein, which is associated with Alzheimer's disease. This interaction inhibits the synthesis of amyloid protein and prevents the formation of amyloid fibrils. The compound's ability to attenuate the proteotoxicity of amyloid-β (Aβ) is a significant area of study. nih.gov The pathogenesis of Alzheimer's, a complex process, involves the proteotoxicity of Aβ as a major factor. nih.gov Studies on familial Alzheimer's disease often focus on a specific form of Aβ found in amyloid plaques as a key driver of the disease. researchoutreach.org

Enhancements in Biosensing Technologies and Molecular Imaging Modalities

The unique properties of this compound make it a valuable tool in biosensing and molecular imaging. nih.govresearchgate.netpreprints.org Its cyano group acts as a fluorescence marker, which is useful for studying peptide-membrane interactions. rsc.org This has led to its application in the development of fluorescent probes for bioimaging, which can be used to track physiological responses in disease situations and understand cellular morphology without invasive methods. nih.gov

The table below summarizes the spectroscopic applications of this compound:

Application AreaTechniqueSpecific Use
Biosensing Fluorescence SpectroscopyAs a fluorescent marker to study peptide-membrane interactions. rsc.org
Surface-Enhanced Raman Spectroscopy (SERS)Detection of protease activity by monitoring peptide cleavage. researchgate.net
Molecular Imaging Infrared (IR) SpectroscopyAs an IR probe to characterize protein dynamics with high spatial and temporal resolution. acs.org
Förster Resonance Energy Transfer (FRET)To probe conformational changes in proteins. acs.org

Continued Expansion of the Genetic Code for Advanced Protein Functionality

The genetic incorporation of unnatural amino acids like this compound into proteins has significantly advanced the ability to probe local protein structure and dynamics. acs.org This process, known as genetic code expansion, allows for the site-specific insertion of this amino acid, enabling the creation of proteins with enhanced or novel properties. uni-hamburg.deaddgene.org By reassigning a codon, typically the amber stop codon (UAG) in E. coli, researchers can introduce this compound at a specific location within a protein's sequence. addgene.orgnih.gov This technique has been used to install the amino acid into superfolder green fluorescent protein (sfGFP) to probe its local environments. nih.gov

Potential in the Development of Advanced Biomaterials with Tailored Attributes

This compound is a critical component in the design of functional biomaterials, such as peptide-based hydrogels. The para-cyano substituent on the phenylalanine side chain influences its self-assembly behavior and supramolecular interactions, which are key to the formation of these materials. This amino acid derivative is also explored for its potential in developing new materials with unique properties like improved biocompatibility. chemimpex.com

Integration with Emerging Spectroscopic and Computational Methodologies for Comprehensive Biological Insights

The scientific utility of this compound (pCNF) is significantly amplified when integrated with a suite of advanced spectroscopic and computational techniques. This multifaceted approach allows for a comprehensive understanding of complex biological systems by correlating atomic-level structural and dynamic information with spectroscopic signatures. The nitrile group of pCNF serves as a unique and powerful vibrational probe, whose spectroscopic properties are exquisitely sensitive to its immediate microenvironment within a protein. nih.govresearchgate.net

A synergistic combination of temperature-dependent infrared (IR) spectroscopy, X-ray crystallography, and molecular dynamics (MD) simulations has proven to be a particularly effective strategy for elucidating the local environments of proteins. nih.govnih.govacs.org This approach provides a detailed molecular interpretation of the nitrile group's environment, offering insights into solvent accessibility, hydrogen bonding networks, and local electric fields. nih.govacs.orgresearchgate.net

Detailed Research Findings

Research utilizing this integrated methodology has yielded significant insights into protein structure and dynamics. In studies involving the site-specific incorporation of pCNF into superfolder green fluorescent protein (sfGFP), researchers have been able to meticulously map the local environments at various positions within the protein. nih.govnih.govacs.org For instance, by placing pCNF at a solvent-exposed site (position 133) and a partially buried site (position 149), distinct spectroscopic and structural characteristics were observed. nih.govacs.org

At a more complex, interior site (position 74) of sfGFP, this combined approach revealed the presence of three distinct local environments surrounding the nitrile group of the incorporated pCNF. nih.govacs.org These were identified as nonspecific van der Waals interactions, hydrogen bonding to a structural water molecule, and hydrogen bonding to a histidine side chain. nih.govacs.org This level of detail demonstrates the power of using pCNF in conjunction with high-resolution spectroscopic and computational methods to dissect intricate molecular interactions within a protein.

The sensitivity of the pCNF nitrile stretch frequency to its environment is a key aspect of its utility. A shift in the vibrational frequency can indicate changes in the local electric field, a phenomenon known as the vibrational Stark effect (VSE). researchgate.net This makes pCNF a valuable probe for measuring electric fields within protein active sites and at protein-protein interfaces. researchgate.netacs.org The ability to genetically encode pCNF and its isotopomers (containing ¹³C or ¹⁵N) further enhances its application, allowing for unambiguous assignment of vibrational signals and the simultaneous probing of multiple sites within a protein. acs.org

Molecular dynamics simulations complement these experimental techniques by providing a dynamic, atomic-level view of the probe's environment, helping to explain the observed spectroscopic data. nih.gov For example, MD simulations of pCNF-containing sfGFP have been used to calculate the solvent-accessible surface area (SASA) of the pCNF side chain, providing a quantitative measure that correlates with the experimental findings from IR spectroscopy and X-ray crystallography. nih.gov

The following table summarizes the key research findings from the integration of spectroscopic and computational methods in the study of this compound in various proteins.

Protein StudiedpCNF Incorporation SitesKey Methodologies UsedMajor Findings
Superfolder Green Fluorescent Protein (sfGFP)74, 133, 149Temperature-Dependent IR Spectroscopy, X-ray Crystallography, Molecular Dynamics (MD) SimulationsSite 133 is solvent-exposed; Site 149 is partially buried; Site 74 exhibits three distinct local environments (van der Waals, hydrogen bonding with water, hydrogen bonding with histidine). nih.govacs.org
Caldanaerobacter subterraneus H-NOX5, 36, 78Temperature-Dependent IR Spectroscopy (FTLS), X-ray Crystallography, UV-Vis SpectroscopySite 36 is fully solvated; Site 78 is desolvated (buried); Site 5 is partially solvated with moderate hydrogen bonding. rsc.orgrsc.org

This integrated approach, leveraging the unique properties of this compound, provides a powerful toolkit for gaining deep and comprehensive insights into the intricate world of protein structure, function, and dynamics.

常见问题

Q. How is 4-cyano-L-phenylalanine utilized as a vibrational reporter in protein environments?

The cyano group in this compound exhibits a distinct vibrational signature (C≡N stretch) in the 2220–2270 cm⁻¹ range, detectable via FTIR or Raman spectroscopy. This allows site-specific probing of local polarity, hydrogen bonding, and solvent accessibility in proteins. For example, it has been genetically incorporated into proteins like sfGFP and H-NOX at defined sites (e.g., residues 75 and 134 in sfGFP) to study conformational changes or hydration dynamics . Compared to azido derivatives (e.g., 4-azido-L-phenylalanine), the cyano group offers superior stability and reduced photodegradation, making it preferable for long-term kinetic studies .

Q. What methodologies are employed to incorporate this compound site-specifically into proteins?

Incorporation relies on engineered orthogonal tRNA-synthetase systems in E. coli. For instance, a modified Methanocaldococcus jannaschii tyrosyl-tRNA synthetase is used to charge the tRNA with this compound, enabling genetic encoding at amber codon (TAG) sites. This method was validated in the H-NOX protein, where the probe retained protein functionality (e.g., ligand binding to heme) post-incorporation . Critical controls include UV-Vis spectroscopy to confirm structural integrity and mass spectrometry to verify site specificity .

Q. How does the cyano group's vibrational signature respond to local protein microenvironments?

The C≡N stretching frequency shifts correlate with environmental factors:

  • Hydrogen bonding : A red shift occurs when the cyano group forms hydrogen bonds with water or protein residues.
  • Solvent exposure : A blue shift indicates a hydrophobic environment. For example, in H-NOX, this compound at residue 5 showed a 5 cm⁻¹ blue shift upon CO ligation, reflecting reduced solvent accessibility . Quantitative analysis involves comparing spectral shifts to calibrated solvent models (e.g., DMSO/water mixtures) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solvation environment data obtained from this compound probes?

Discrepancies often arise from competing interactions (e.g., hydrogen bonding vs. dielectric effects). A systematic approach includes:

  • Solvent isotope studies : Replacing H₂O with D₂O distinguishes hydrogen bonding contributions (C≡N frequency shifts ~3–5 cm⁻¹ in D₂O) .
  • Mutagenesis : Introduce mutations near the probe to disrupt specific interactions (e.g., replacing polar residues with alanine).
  • Molecular dynamics (MD) simulations : Pair experimental data with simulations to model water penetration and residue-specific interactions .

Q. What experimental approaches quantify solvation dynamics around this compound in different protein states?

  • 2D IR spectroscopy : Captures picosecond-scale solvation dynamics by analyzing vibrational line shapes and spectral diffusion .
  • Time-resolved fluorescence quenching : Combines with fluorescent tags (e.g., Trp) to correlate solvation with protein folding kinetics.
  • Isotope-edited Raman : Uses ¹³C-labeled cyano groups to isolate signals in crowded spectral regions . For example, in sfGFP, these methods revealed heterogeneous hydration at residue 75 during pH-induced conformational changes .

Q. How do isotopic labeling studies enhance the utility of this compound in protein dynamics?

Isotopic substitution (e.g., ¹³C≡N or ¹⁵N≡C) reduces vibrational coupling to background protein modes, improving signal resolution. For instance, ¹³C-labeled this compound in H-NOX enabled precise measurement of hydration changes during NO binding, with a 2 cm⁻¹ shift attributed to water displacement . This approach is critical for distinguishing probe-specific signals in complex systems like membrane proteins.

Q. What are the limitations of using this compound in probing membrane protein environments?

Challenges include:

  • Signal interference : Lipid acyl chains absorb in the C≡N region, requiring deuterated lipids or advanced baseline subtraction.
  • Probe localization : Hydrophobic regions may force the cyano group into non-native conformations, necessitating free-energy simulations to validate probe orientation .
  • Low sensitivity in low-dielectric environments : Complementary methods (e.g., ⁹⁶⁴ cm⁻¹ azido probes) may be needed for comparative studies .

Methodological Notes

  • Data tables should include raw vibrational frequencies, solvent shift calibrations, and statistical metrics (e.g., p-values for ligand-induced shifts) .
  • Contradiction analysis requires explicit documentation of control experiments (e.g., solvent blanks, mutant proteins) to isolate variables .
  • Advanced techniques like 2D IR or MD simulations should be cross-validated with orthogonal methods (e.g., X-ray crystallography) to ensure mechanistic accuracy .

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